N-Me-Thr(Tbu)-OH
Overview
Description
This would typically involve a basic overview of the compound, including its chemical structure and any known uses or applications.
Synthesis Analysis
This would involve a detailed look at how the compound is synthesized, including the specific reactions and processes used.Molecular Structure Analysis
This would involve examining the molecular structure of the compound, often using techniques such as X-ray crystallography or NMR spectroscopy.Chemical Reactions Analysis
This would involve studying the chemical reactions the compound undergoes, including its reactivity and any notable reaction mechanisms.Physical And Chemical Properties Analysis
This would involve studying the physical and chemical properties of the compound, such as its melting point, boiling point, solubility, and stability.Scientific Research Applications
Self-Assembly and Morphological Transitions : A study by Kshtriya, Koshti, and Gour (2021) explored the self-assembly of Fmoc-Thr(tbu)-OH, revealing controlled morphological changes in self-assembled structures. These changes occur under different concentrations and temperatures, suggesting potential applications in material science and nanotechnology (Kshtriya, Koshti, & Gour, 2021).
Polymer-Supported Synthesis : Králová et al. (2017) reported the polymer-supported synthesis of morpholine and thiomorpholine derivatives using Fmoc-Thr(tbu)-OH. This study highlights its utility in the synthesis of complex organic compounds, which could have implications in pharmaceutical research (Králová et al., 2017).
Synthesis of Protected Glycotetrapeptides : Gobbo et al. (1988) used Z-Thr(tBu)-Ala-Thr-[α-D-Gal(Bzl)4]-Thr(tBu)-NHNH-Boc in the synthesis of protected glycotetrapeptides. This research contributes to the field of peptide synthesis, which is crucial in the development of new drugs and therapeutic agents (Gobbo et al., 1988).
Side Reactions in Peptide Synthesis : Hübener et al. (1992) investigated the N alpha-trifluoroacetylation of N-terminal hydroxyamino acids, including Thr(tBu), in peptide synthesis. This study provides insights into the complexities and potential side reactions in peptide synthesis, which is crucial for developing effective synthesis strategies (Hübener et al., 1992).
Synthesis of d-Allothreonine Derivatives : Kikuchi and Konno (2013) described the synthesis of protected d-allothreonine derivatives from l-threonine, including Fmoc-d-alloThr(tBu)-OH. Their work contributes to the understanding of stereochemical aspects of amino acid derivatives, which is vital in the design of enantiomerically pure compounds (Kikuchi & Konno, 2013).
Safety And Hazards
This would involve looking at any potential safety concerns or hazards associated with the compound, such as toxicity or flammability.
Future Directions
This would involve discussing potential future research directions or applications for the compound.
For each of these sections, a thorough literature search would be conducted to find relevant papers and data. The findings would then be analyzed and summarized in a paragraph format with a subheading for each paragraph, as per your request.
properties
IUPAC Name |
(2S,3R)-2-(methylamino)-3-[(2-methylpropan-2-yl)oxy]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO3/c1-6(13-9(2,3)4)7(10-5)8(11)12/h6-7,10H,1-5H3,(H,11,12)/t6-,7+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KYXQLWFONOUGLB-RQJHMYQMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)O)NC)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)O)NC)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426648 | |
Record name | O-tert-Butyl-N-methyl-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-Me-Thr(Tbu)-OH | |
CAS RN |
42417-72-1 | |
Record name | O-tert-Butyl-N-methyl-L-threonine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426648 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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